(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC13290745
Molecular Formula: C12H11NO3S2
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO3S2 |
|---|---|
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | (5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17)/b9-6- |
| Standard InChI Key | RUURNKWQIUZWFU-TWGQIWQCSA-N |
| Isomeric SMILES | CCOC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2 |
| SMILES | CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
| Canonical SMILES | CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises:
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Thiazole ring: A five-membered ring with nitrogen and sulfur atoms at positions 1 and 3.
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Benzylidene substituent: A 3-ethoxy-2-hydroxybenzaldehyde-derived group at position 5, adopting a (Z)-configuration around the exocyclic double bond.
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Sulfanyl group: A thiol (-SH) substituent at position 2, contributing to redox activity .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | (5Z)-5-[(3-Ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Molecular Formula | |
| Molecular Weight | 281.4 g/mol |
| CAS Registry | 6322-57-2, 1287651-83-5 |
| SMILES | CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)O |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1662 cm (C=O stretch), 1546 cm (C=S stretch), and 3190 cm (O-H stretch) .
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H NMR: Signals include δ 1.31 ppm (CH of ethoxy), δ 7.54–8.25 ppm (aromatic protons), and δ 12.58 ppm (exchangeable NH) .
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Single-Crystal XRD: Confirms planar geometry with dihedral angles of 52.03° between thiazole and benzylidene moieties .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a three-step protocol:
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Condensation: 3-Ethoxy-2-hydroxybenzaldehyde reacts with thiourea in tetrahydrofuran (THF) to form a thiosemicarbazone intermediate .
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Cyclization: The intermediate undergoes acid-catalyzed cyclization to yield the thiazolidinone core .
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Oxidation: Treatment with KCO in dimethylformamide (DMF) introduces the sulfanyl group .
Table 2: Optimization of Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | THF, 24 h, RT | 95 |
| Cyclization | HCl, reflux, 2 h | 88 |
| Oxidation | KCO, DMF, 24 h, RT | 75 |
Reactivity
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Nucleophilic Substitution: The sulfanyl group participates in alkylation reactions with methyl iodide or benzyl bromide .
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Tautomerism: Exists in thione-thiol tautomeric equilibrium, influencing biological activity .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell membrane integrity, as evidenced by propidium iodide uptake assays .
Table 3: Comparative Bioactivity Data
| Assay | Result (Compound) | Result (Standard) |
|---|---|---|
| α-Glucosidase IC | 5.22 ± 0.14 µM | 873 ± 1.2 µM |
| Antimicrobial MIC | 8–16 µg/mL | 32–64 µg/mL |
Applications in Medicinal Chemistry
Drug Design
The compound serves as a lead structure for:
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Antimicrobial Agents: Hybrid derivatives with fluoroquinolones show enhanced activity against methicillin-resistant S. aureus (MRSA) .
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Antidiabetic Therapeutics: Structural analogs inhibit dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes .
Computational Studies
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, indicative of redox stability. Molecular dynamics simulations confirm stable binding to α-glucosidase over 100 ns .
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